molecular formula C18H25NO3 B2377424 N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide CAS No. 1795195-96-8

N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide

Cat. No.: B2377424
CAS No.: 1795195-96-8
M. Wt: 303.402
InChI Key: XFHFKLBUBXZQIC-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide is a synthetic organic compound that belongs to the class of adamantane derivatives. Adamantane is a diamondoid hydrocarbon known for its rigid and stable structure, which imparts unique properties to its derivatives. This compound is characterized by the presence of a furan ring and a methoxyethyl group attached to the adamantane core, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide typically involves multiple steps:

    Formation of Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the adamantane core with an appropriate amine under amide bond formation conditions.

    Attachment of Furan and Methoxyethyl Groups: The furan ring and methoxyethyl group are introduced through nucleophilic substitution reactions, where the adamantane derivative is reacted with furan-2-yl and methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The rigid structure of adamantane derivatives makes them useful as ligands in catalytic reactions.

    Material Science: Used in the synthesis of novel polymers and materials with unique properties.

Biology

    Drug Development:

    Biochemical Studies: Used as a probe to study enzyme-substrate interactions.

Medicine

    Therapeutics: Investigated for its potential use in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Industry

    Coatings and Lubricants: Utilized in the formulation of high-performance coatings and lubricants due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The methoxyethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The adamantane core provides structural stability, ensuring the compound’s persistence in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral drug with structural similarities.

Uniqueness

N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide is unique due to the presence of the furan ring and methoxyethyl group, which are not found in the aforementioned compounds. These functional groups impart distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-21-16(15-3-2-4-22-15)11-19-17(20)18-8-12-5-13(9-18)7-14(6-12)10-18/h2-4,12-14,16H,5-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHFKLBUBXZQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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